molecular formula C9H11N3 B12974043 (S)-1-(1H-Indazol-4-yl)ethan-1-amine

(S)-1-(1H-Indazol-4-yl)ethan-1-amine

Cat. No.: B12974043
M. Wt: 161.20 g/mol
InChI Key: PZHSBPNNDBCETB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1H-Indazol-4-yl)ethan-1-amine is a chiral compound featuring an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound’s chirality arises from the presence of a stereocenter at the ethanamine moiety. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Indazol-4-yl)ethan-1-amine typically involves the construction of the indazole ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:

    Cyclization Reactions: Starting from ortho-substituted anilines and hydrazines to form the indazole core.

    Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalytic Hydrogenation: To introduce the amine group.

    Enzymatic Resolution: To achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Indazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of any functional groups present on the indazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazole derivatives, while substitution reactions could introduce various functional groups onto the indazole ring.

Scientific Research Applications

(S)-1-(1H-Indazol-4-yl)ethan-1-amine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(1H-Indazol-4-yl)ethan-1-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures but different substituents.

    Chiral Amines: Compounds with similar chiral centers but different aromatic rings.

Uniqueness

(S)-1-(1H-Indazol-4-yl)ethan-1-amine’s uniqueness lies in its specific combination of the indazole ring and the chiral ethanamine moiety, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indazol-4-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

PZHSBPNNDBCETB-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C2C=NNC2=CC=C1)N

Canonical SMILES

CC(C1=C2C=NNC2=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.